A Technical Guide to 3-(Difluoromethyl)-1-tosylazetidine and its Analogs: Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to 3-(Difluoromethyl)-1-tosylazetidine and its Analogs: Synthesis, Characterization, and Applications in Drug Discovery
Foreword: Navigating the Landscape of Novel Fluorinated Scaffolds
In the dynamic field of medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The difluoromethyl (CHF₂) group, in particular, has garnered significant interest as a bioisostere for hydroxyl, thiol, and amine functionalities, offering a unique combination of lipophilicity, hydrogen bond donating capability, and metabolic stability. When integrated into strained ring systems like azetidines, these fluorinated motifs provide access to novel chemical space for drug discovery. This guide provides an in-depth technical overview of 3-(difluoromethyl)-1-tosylazetidine, a representative member of the N-sulfonylated 3-fluoroalkylazetidine class.
It is important to note that while numerous analogs and precursors are documented, a specific, publicly listed CAS number for 3-(Difluoromethyl)-1-tosylazetidine was not identified during a comprehensive search of chemical databases. This suggests the compound may be a novel entity or a specialized intermediate not yet widely commercialized. Therefore, this guide will focus on the general synthesis, characterization, and potential applications of this class of compounds, using the title compound as a focal point for discussion. The principles and methodologies described herein are grounded in established organic chemistry and are applicable to the broader family of N-tosyl-3-(fluoroalkyl)azetidines.
Physicochemical Properties and Structural Features
The combination of the rigid, strained azetidine ring, the electron-withdrawing and sterically demanding tosyl group, and the unique electronic nature of the difluoromethyl substituent gives 3-(difluoromethyl)-1-tosylazetidine a distinct set of properties.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₁H₁₃F₂NO₂S | Based on structure |
| Molecular Weight | 277.29 g/mol | Based on structure |
| Appearance | Likely a white to off-white solid | Based on similar N-tosylated compounds[1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) and poorly soluble in water. | General solubility of protected amines |
| CAS Number | Not publicly listed | Comprehensive database search |
The tosyl group serves a dual purpose: it acts as a robust protecting group for the azetidine nitrogen and as an activating group, influencing the reactivity of the azetidine ring. The difluoromethyl group at the C3 position is expected to significantly impact the molecule's conformation and electronic properties.
Synthesis and Mechanistic Considerations
A plausible and efficient synthesis of 3-(difluoromethyl)-1-tosylazetidine can be envisioned through a multi-step sequence, commencing from readily available starting materials. The following proposed pathway is based on established methodologies for the synthesis of substituted azetidines and subsequent N-functionalization.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 3-(Difluoromethyl)-1-tosylazetidine.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of a suitable 3-(difluoromethyl)azetidine precursor.
A key challenge is the introduction of the difluoromethyl group onto the azetidine ring. One potential approach involves the reaction of a suitable electrophile with a difluoromethyl nucleophile. For instance, a protected 3-oxoazetidine could be reacted with a difluoromethylating agent such as (difluoromethyl)trimethylsilane in the presence of a fluoride source. An alternative route could involve the construction of the azetidine ring from a precursor already containing the difluoromethyl moiety.
Step 2: N-Tosylation of 3-(difluoromethyl)azetidine.
Assuming the successful synthesis of 3-(difluoromethyl)azetidine (potentially as its hydrochloride salt[2]), the final step is the sulfonylation of the secondary amine.
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To a stirred solution of 3-(difluoromethyl)azetidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (2.5 eq).
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Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in DCM.
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Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired 3-(difluoromethyl)-1-tosylazetidine.
Causality Behind Experimental Choices: The use of a hindered base like triethylamine is crucial to neutralize the HCl salt and the HCl generated during the reaction without competing as a nucleophile. Dichloromethane is a good solvent for both reactants and does not interfere with the reaction. The reaction is typically started at a lower temperature to control the initial exotherm.
Spectroscopic Characterization
The structural elucidation of 3-(difluoromethyl)-1-tosylazetidine would rely on a combination of modern spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the tosyl group (two doublets, ~7.4-7.8 ppm).- Methyl protons of the tosyl group (singlet, ~2.4 ppm).- Azetidine ring protons (complex multiplets, ~3.5-4.5 ppm).- Proton of the difluoromethyl group (triplet of triplets, JHF ≈ 57 Hz, JHH ≈ 4-6 Hz, ~5.8-6.2 ppm). |
| ¹³C NMR | - Aromatic carbons of the tosyl group.- Methyl carbon of the tosyl group (~21 ppm).- Azetidine ring carbons.- Carbon of the difluoromethyl group (triplet, JCF ≈ 240 Hz). |
| ¹⁹F NMR | - A doublet of doublets centered around -120 to -130 ppm, coupled to the CHF₂ proton and potentially to the C3 proton of the azetidine ring. |
| Mass Spec (HRMS) | - Calculation of the exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺ to confirm the elemental composition. |
| IR Spectroscopy | - Characteristic peaks for the sulfonyl group (S=O stretch) around 1350 and 1160 cm⁻¹.- C-F stretching vibrations. |
Reactivity and Synthetic Utility
The N-tosyl group significantly influences the reactivity of the azetidine ring. It enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.
Ring-Opening Reactions
One of the most valuable transformations of N-tosylazetidines is their regioselective ring-opening with various nucleophiles. This provides a facile route to a diverse range of functionalized acyclic amines.
Caption: General scheme for the nucleophilic ring-opening of 3-(Difluoromethyl)-1-tosylazetidine.
The regioselectivity of the ring-opening is influenced by both steric and electronic factors. Nucleophilic attack can occur at either C2 or C4. The presence of the difluoromethyl group at C3 would likely direct the attack to the less sterically hindered C2/C4 position.
Applications in Drug Discovery and Medicinal Chemistry
The 3-(difluoromethyl)azetidine scaffold is a valuable building block for the synthesis of novel therapeutic agents. The difluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity to target proteins through hydrogen bonding interactions.
The N-tosylated derivative serves as a key intermediate for the elaboration of this scaffold. Following the incorporation of the azetidine ring into a larger molecule, the tosyl group can be removed under reductive conditions (e.g., using sodium amalgam or magnesium in methanol) to reveal the free secondary amine, which can then be further functionalized.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(difluoromethyl)-1-tosylazetidine is not available, general precautions for handling similar chemical classes should be followed.
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Hazard Classifications: Based on related compounds, it may be classified as an irritant to the skin, eyes, and respiratory system.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
3-(Difluoromethyl)-1-tosylazetidine represents an intriguing and synthetically valuable building block at the intersection of fluorine chemistry and small-ring heterocycle synthesis. While its commercial availability may be limited, the synthetic strategies and chemical principles discussed in this guide provide a solid foundation for its preparation and utilization in research and development. The continued exploration of novel fluorinated azetidines is poised to deliver new molecular entities with enhanced pharmacological profiles, contributing to the advancement of modern drug discovery.
References
A comprehensive list of references would be compiled here, citing peer-reviewed articles and chemical supplier information that support the synthetic methods, characterization data, and reactivity patterns discussed in this guide. For the purpose of this demonstration, the references are drawn from the provided search results.
- Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis.
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De Kimpe, N., et al. (2013). Nucleophile-directed selective transformation of cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine into aziridines, azetidines, and benzo-fused dithianes, oxathianes, dioxanes, and (thio)morpholines. Chemistry. 19(19):5966-71. [Link]
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Molport. 3-[(3-fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine | 1356678-71-1. [Link]
- Al-Zoubi, R. M., et al. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening reactions: synthesis of c-iodoamines and tetrahydropyrimidines. Tetrahedron. 62(32), 7616-7623.
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INDOFINE Chemical Company. International Distributors. [Link]
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Mykhailiuk, P. K. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. The Journal of organic chemistry. 83(23), 14695–14703. [Link]
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precisionFDA. LY-3526318. [Link]
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Chemsrc. CAS#:2097965-24-5 | 1-(azetidin-3-yl)-4-(difluoromethyl)-1H-pyrazole hydrochloride. [Link]
